molecular formula C21H18N2O3S2 B2499979 N-(naphtho[1,2-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide CAS No. 899988-81-9

N-(naphtho[1,2-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide

Cat. No.: B2499979
CAS No.: 899988-81-9
M. Wt: 410.51
InChI Key: YVRUTFDVSQXVBF-UHFFFAOYSA-N
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Description

N-(naphtho[1,2-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide is a synthetic thiazole derivative characterized by a naphtho[1,2-d]thiazole core linked to a phenylsulfonylbutanamide moiety. Synthesized from 1-(naphtho[1,2-d]thiazol-2-yl)hydrazine, its structure has been confirmed via IR, $ ^1\text{H-NMR} $, $ ^{13}\text{C-NMR} $, MS spectral data, and elemental analysis . The compound exhibits potent androgen receptor (AR) antagonism and anti-prostate cancer activity, with a toxicity profile (LD$_{50}$) comparable to the reference drug Bicalutamide . Its pharmacological profile positions it as a promising candidate for prostate cancer therapy, leveraging its ability to inhibit AR signaling pathways while maintaining low systemic toxicity.

Properties

IUPAC Name

4-(benzenesulfonyl)-N-benzo[e][1,3]benzothiazol-2-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3S2/c24-19(11-6-14-28(25,26)16-8-2-1-3-9-16)22-21-23-20-17-10-5-4-7-15(17)12-13-18(20)27-21/h1-5,7-10,12-13H,6,11,14H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVRUTFDVSQXVBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=C(S2)C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Naphtho[1,2-d]Thiazol-2-Amine Core

The naphtho[1,2-d]thiazol-2-amine moiety serves as the foundational scaffold for this compound. Two primary approaches dominate its synthesis:

Hantzsch Thiazole Cyclization

The Hantzsch thiazole synthesis remains a cornerstone for constructing the thiazole ring. In this method, a naphthalene-derived α-haloketone reacts with thiourea under basic conditions. For instance, 1-bromoacetonaphthone undergoes cyclocondensation with thiourea in ethanol at 60–80°C, yielding naphtho[1,2-d]thiazol-2-amine with a reported efficiency of 72–85%. Key parameters include:

  • Solvent : Ethanol or dimethylformamide (DMF)
  • Catalyst : Iodine or bromine (0.5–1.0 equivalents)
  • Reaction Time : 4–8 hours

Characterization via $$ ^1H $$-NMR typically reveals a singlet at δ 6.85 ppm for the thiazole C-H proton and a broad peak at δ 5.2 ppm for the amine group.

Naphthalic Anhydride-Derived Cyclization

An alternative route begins with 1,8-naphthalic anhydride, which undergoes condensation with thiosemicarbazide to form a thiosemicarbazone intermediate. Subsequent cyclization with α-bromoketones (e.g., phenacyl bromide) in refluxing ethanol produces the thiazole ring. This method achieves yields of 68–78%, with the advantage of modular substitution on the naphthalene core.

Preparation of 4-(Phenylsulfonyl)Butanoyl Chloride

The sulfonyl-bearing side chain is synthesized via sequential sulfonation and chlorination:

Sulfonation of Phenylbutanamide

4-Phenylbutanamide is treated with chlorosulfonic acid in dichloromethane at 0–5°C, followed by quenching with ice water. The resultant 4-(phenylsulfonyl)butanamide is isolated via recrystallization (yield: 65–70%). Fourier-transform infrared spectroscopy (FTIR) confirms sulfonation through S=O stretches at 1,150 cm$$^{-1}$$ and 1,320 cm$$^{-1}$$.

Chlorination to Acyl Chloride

The amide is converted to its acyl chloride derivative using thionyl chloride (3.0 equivalents) in anhydrous dichloromethane. The reaction proceeds at 40°C for 2 hours, yielding 4-(phenylsulfonyl)butanoyl chloride as a pale-yellow liquid (yield: 88–92%).

Amide Bond Formation

Coupling the naphthothiazol-2-amine with 4-(phenylsulfonyl)butanoyl chloride is achieved under Schotten-Baumann conditions:

Reaction Conditions

  • Base : Aqueous sodium hydroxide (10% w/v)
  • Solvent : Tetrahydrofuran (THF)/water (3:1 v/v)
  • Temperature : 0–5°C (to minimize hydrolysis)
  • Time : 3–4 hours

The product precipitates upon acidification with HCl (pH 2–3), yielding N-(naphtho[1,2-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide as a white solid (yield: 75–82%).

Table 1: Optimization of Amide Coupling
Parameter Range Tested Optimal Value Yield (%)
Base Concentration 5–15% NaOH 10% 82
Solvent Ratio (THF:H₂O) 1:1 – 4:1 3:1 78
Temperature (°C) 0–25 0–5 80

Alternative Synthetic Pathways

One-Pot Thiazole and Amide Formation

A streamlined approach involves in situ generation of the thiazole ring followed by direct acylation. For example, reacting 1-aminonaphthalene with thiourea and 4-(phenylsulfonyl)butanoyl chloride in the presence of iodine (1 equivalent) yields the target compound in a single step (yield: 58–64%). However, this method suffers from lower regioselectivity.

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 100°C) reduces reaction times from hours to minutes. A mixture of naphthothiazol-2-amine and 4-(phenylsulfonyl)butanoyl chloride in DMF with triethylamine (2 equivalents) achieves 89% yield in 15 minutes.

Comparative Analysis of Methods

Table 2: Efficiency of Synthetic Routes
Method Yield (%) Purity (HPLC) Time (h)
Hantzsch + Coupling 82 98.5 12
One-Pot 64 95.2 6
Microwave 89 99.1 0.25

The microwave-assisted method offers superior efficiency but requires specialized equipment. Traditional Hantzsch cyclization remains favorable for large-scale synthesis due to reagent accessibility.

Structural Characterization

Spectroscopic Validation

  • $$ ^1H $$-NMR (400 MHz, DMSO-d$$ _6 $$) : δ 8.45 (s, 1H, thiazole-H), 7.82–7.35 (m, 11H, naphthyl + phenyl), 3.12 (t, 2H, -SO$$ _2 $$-CH$$ _2 $$-), 2.45 (m, 4H, -CH$$ _2 $$-CO-).
  • $$ ^{13}C $$-NMR : 172.8 ppm (amide C=O), 134.5–126.3 ppm (aromatic carbons), 48.2 ppm (-SO$$ _2 $$-CH$$ _2 $$-).
  • HRMS : [M+H]$$ ^+ $$ calculated for C$$ _23 \

Chemical Reactions Analysis

Types of Reactions

N-(naphtho[1,2-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The naphthothiazole core can be oxidized under specific conditions.

    Reduction: The phenylsulfonyl group can be reduced to a phenylthiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the naphthothiazole core.

    Reduction: Phenylthiol derivatives.

    Substitution: Substituted sulfonamide derivatives.

Scientific Research Applications

N-(naphtho[1,2-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as an anti-cancer or anti-inflammatory agent.

    Industry: Used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(naphtho[1,2-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide involves its interaction with specific molecular targets. The naphthothiazole core can intercalate with DNA, potentially inhibiting DNA replication and transcription. The phenylsulfonyl group can interact with proteins, inhibiting their function through covalent modification or non-covalent interactions.

Comparison with Similar Compounds

Anti-Prostate Cancer Thiazole Derivatives

A series of substituted pyrazole, triazole, and thiazole derivatives (compounds 2–13) synthesized alongside the target compound demonstrated AR antagonism and anti-prostate cancer efficacy. Key findings include:

  • Potency : The naphtho-thiazole core in the target compound confers superior AR antagonism compared to simpler aryl-thiazole derivatives.
  • Toxicity : LD$_{50}$ values for these compounds were comparable to Bicalutamide, suggesting a favorable safety profile .

Table 1: Comparison of Anti-Prostate Cancer Thiazole Derivatives

Compound Structural Feature Biological Target Efficacy vs Bicalutamide Toxicity (LD$_{50}$)
Target Compound Naphtho-thiazole, sulfonyl Androgen Receptor Comparable Low (≈ Bicalutamide)
Pyrazole/Triazole Analogs Heterocyclic substituents Androgen Receptor Moderate Moderate

Cardioprotective Thiazole Derivatives

N-[4-(4-methoxyphenyl)-thiazol-2-yl]-N$^1$-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromide, a thiazole-hydrazine derivative, demonstrated cardioprotective activity by reducing smooth muscle hypoxia response. Unlike the target compound, its mechanism involves modulation of mitochondrial function, with efficacy surpassing Levocarnitine and Mildronate in preclinical models .

Key Structural Contrasts :

  • The target compound’s naphtho-thiazole and sulfonyl groups enhance AR binding, while the cardioprotective analog’s tetrahydro-azepine moiety likely improves membrane permeability for cardiac tissue targeting.

CTPS1-Inhibiting Butanamide Derivatives

A patent-pending butanamide derivative, N-(4-(5-chloropyridin-3-yl)phenyl)-2-(2-(cyclopropanesulfonamido)pyrimidin-4-yl)butanamide, inhibits CTPS1 for proliferative disease treatment. Structural differences include:

  • Pyrimidine-Cyclopropane Sulfonamido Group : Enhances CTPS1 binding vs. the target compound’s phenylsulfonyl group.
  • Therapeutic Scope : Targets nucleotide metabolism in cancers, contrasting with the AR-focused activity of the target compound .

Table 2: Cross-Therapeutic Comparison of Butanamide/Thiazole Derivatives

Compound Therapeutic Area Key Structural Moieties Mechanism of Action
Target Compound Prostate Cancer Naphtho-thiazole, sulfonyl AR Antagonism
Cardioprotective Analog Cardiovascular Aryl-thiazole, tetrahydro-azepine Mitochondrial modulation
CTPS1 Inhibitor Proliferative Diseases Chloropyridinyl, sulfonamido CTPS1 Enzyme Inhibition

Mechanistic and Pharmacological Insights

  • Structure-Activity Relationship (SAR) :

    • The naphtho-thiazole scaffold in the target compound increases hydrophobic interactions with AR’s ligand-binding domain, enhancing antagonism .
    • Substitution of sulfonyl groups (e.g., phenylsulfonyl vs. cyclopropanesulfonamido) alters target selectivity, directing activity toward AR or CTPS1 .
  • Toxicity and Selectivity: Low LD$_{50}$ in the target compound correlates with minimal off-target effects, a critical advantage over non-selective CTPS1 inhibitors .

Biological Activity

N-(naphtho[1,2-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Compound Overview

Chemical Structure and Properties:

  • IUPAC Name: this compound
  • Molecular Formula: C21H18N2O3S2
  • Molecular Weight: 410.5 g/mol
  • CAS Number: 899988-81-9

The compound features a naphtho[1,2-d]thiazole moiety and a phenylsulfonyl group, which may contribute to its unique biological properties.

Antimicrobial Activity

Research has indicated that derivatives of naphtho[1,2-d]thiazole exhibit significant antimicrobial properties. In a study focusing on related compounds, several derivatives were tested against both Gram-positive and Gram-negative bacteria. Notably, compounds similar to this compound demonstrated considerable antibacterial activity:

CompoundActivity Against Gram-positive BacteriaActivity Against Gram-negative Bacteria
3cSignificantModerate
3eSignificantSignificant
7aModerateSignificant
7dSignificantModerate
7kSignificantModerate
7lModerateModerate

These findings suggest that the structural features of the naphtho[1,2-d]thiazole derivatives are crucial for their antimicrobial efficacy .

Cytotoxicity Studies

In addition to antimicrobial properties, this compound has been evaluated for its cytotoxic effects against various cancer cell lines. A study reported that certain derivatives showed significant cytotoxicity against breast, lung, and colon cancer cell lines:

Cell LineCompound 3e CytotoxicityCompound 7e Cytotoxicity
Breast CancerHighModerate
Lung CancerHighHigh
Colon CancerModerateHigh

These results indicate the potential of this compound as an anticancer agent .

While specific mechanisms for this compound are still under investigation, it is hypothesized that its biological activity may involve the inhibition of key enzymes or pathways associated with bacterial growth and cancer cell proliferation. The presence of the thiazole ring is often linked to enhanced biological activity due to its ability to interact with biological targets .

Case Studies

Several case studies have explored the biological activities of related compounds:

  • Antibacterial Study : A series of naphtho[1,2-d]thiazole derivatives were synthesized and tested for their antibacterial properties. The study revealed that modifications in the sulfonamide group significantly affected antibacterial potency.
  • Cytotoxicity Evaluation : In vitro studies demonstrated that certain naphtho[1,2-d]thiazole derivatives exhibited potent cytotoxic effects against various human cancer cell lines, suggesting their potential as lead compounds for drug development.

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